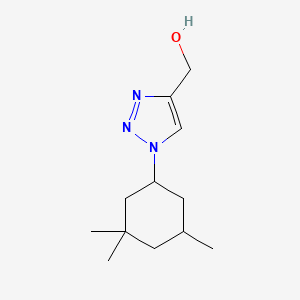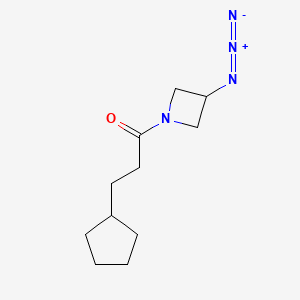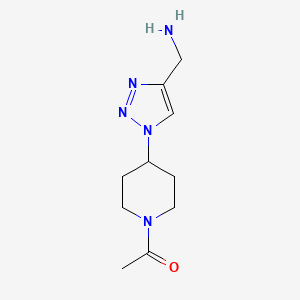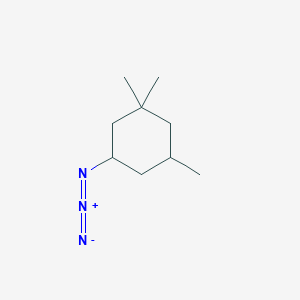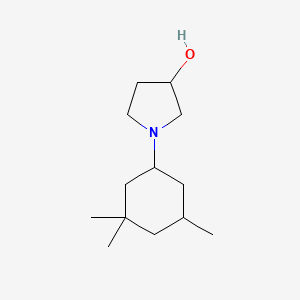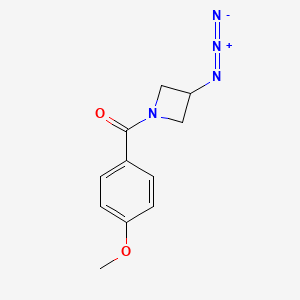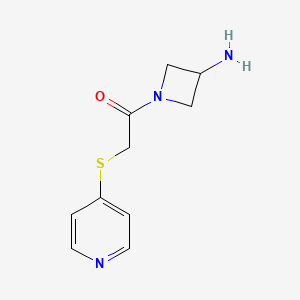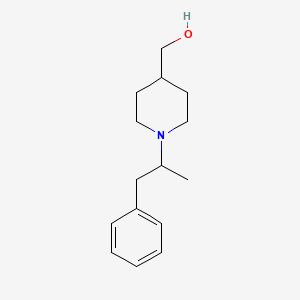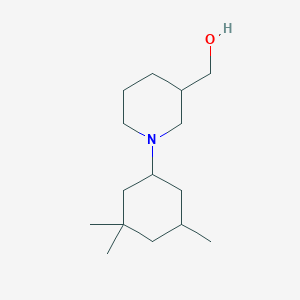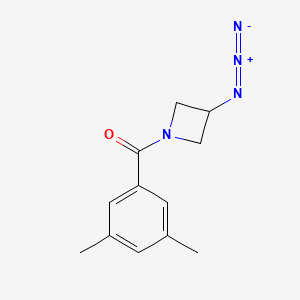
(3-Azidoazetidin-1-yl)(3,5-dimethylphenyl)methanone
Descripción general
Descripción
3-Azidoazetidin-1-yl)(3,5-dimethylphenyl)methanone, also known as 3-AADM, is an organic compound with a wide range of applications in scientific research. It has become increasingly popular in the last few years due to its versatility and potential for a variety of uses. 3-AADM is a cyclic molecule composed of a nitrogen atom that is linked to three methyl groups, a carbon atom, and a phenyl group. This compound is a useful tool for researchers due to its ability to form stable covalent bonds with other molecules, its low toxicity, and its low volatility.
Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Properties
Metathesis Reactions for β-Amino Acid Derivatives
Metathesis reactions, such as ring-closing metathesis (RCM) and cross metathesis (CM), are pivotal in synthesizing cyclic β-amino acids, which are of great interest due to their biological relevance. These methodologies offer access to alicyclic β-amino acids and various densely functionalized derivatives, demonstrating the utility of metathesis reactions in organic synthesis for creating structurally diverse molecules with potential pharmaceutical applications (Kiss, Kardos, Vass, & Fülöp, 2018).
Therapeutic and Biological Applications
Antituberculosis Activity of Organotin(IV) Complexes
Organotin(IV) complexes have shown promising antituberculosis activity. The efficacy of these complexes is influenced by the ligand environment, organic groups attached to the tin, and the structure of the compound. Such studies highlight the potential of organotin(IV) compounds in medicinal chemistry for developing new antituberculosis therapies (Iqbal, Ali, & Shahzadi, 2015).
Enzymatic and Biotechnological Applications
Methanotrophs and Value Generation from Methane
Methanotrophs, capable of using methane as a sole carbon source, offer a wide array of biotechnological applications. These include the production of single-cell protein, biopolymers, and various metabolites like methanol and formaldehyde, demonstrating the potential of methanotrophs to generate value from methane while addressing environmental concerns (Strong, Xie, & Clarke, 2015).
Propiedades
IUPAC Name |
(3-azidoazetidin-1-yl)-(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-3-9(2)5-10(4-8)12(17)16-6-11(7-16)14-15-13/h3-5,11H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHZFJUKSLFZAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CC(C2)N=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Azidoazetidin-1-yl)(3,5-dimethylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




